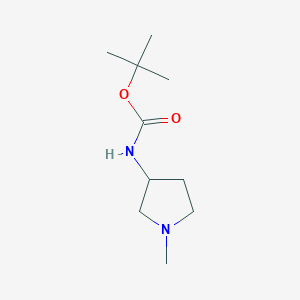

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAYKTCDODPVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634883 | |

| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748184-01-2 | |

| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Using Isobutyl Chloroformate

Reagents : Isobutyl chloroformate, N-methylmorpholine, benzylamine.

-

- N-BOC-D-serine is reacted with isobutyl chloroformate to form a mixed acid anhydride.

- This intermediate is then reacted with benzylamine in anhydrous ethyl acetate.

Yield : The final product can be isolated with yields exceeding 90% after crystallization from hexane/ethyl acetate mixtures.

Phase Transfer Catalysis

Reagents : Tetrabutyl ammonium bromide as a phase-transfer catalyst, potassium hydroxide, methyl sulfate.

-

- The compound undergoes an alkylation reaction facilitated by phase-transfer catalysis.

Yield : Yields can be optimized through careful control of molar ratios and reaction conditions, often achieving around 80%.

| Method | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Reaction with Tert-Butyl Chloroformate | Tert-butyl chloroformate, 1-methylpyrrolidine | Room temperature | 85%-95% |

| Using Isobutyl Chloroformate | Isobutyl chloroformate, N-methylmorpholine, benzylamine | Anhydrous ethyl acetate | >90% |

| Phase Transfer Catalysis | Tetrabutyl ammonium bromide, KOH | Controlled molar ratios | ~80% |

The preparation of tert-Butyl (1-methylpyrrolidin-3-yl)carbamate can be accomplished through various methods that offer flexibility in terms of reagents and conditions. Each method has its advantages regarding yield and purity of the final product. The choice of method may depend on the specific requirements of the synthesis process or the availability of reagents.

Further research could focus on optimizing these synthetic routes to improve yields and reduce environmental impact by exploring greener chemistry alternatives or more efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is widely used in scientific research, particularly in:

Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Studies: The compound is employed in the preparation of peptide and protein analogs for biological research.

Mechanism of Action

The primary function of tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is to protect amine groups during chemical reactions. The tert-butyl carbamate group is stable under a variety of conditions but can be selectively removed by acid or base hydrolysis. This selective removal allows for the controlled deprotection of amines in multi-step synthesis .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 1-methyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar derivatives like the hydroxymethyl analog .

- Bioactivity : Pyrimidine- and bromopyridine-substituted analogs exhibit enhanced interaction with aromatic residues in enzymes, making them suitable for kinase inhibitors or radiopharmaceuticals .

- Synthetic Utility: Bromine and pyrimidine substituents enable further functionalization via cross-coupling reactions, whereas the benzyl group in may require hydrogenolysis for deprotection .

Physicochemical Properties

- Solubility : Hydroxymethyl and pyrimidine substituents increase aqueous solubility compared to the lipophilic 1-methyl and 2-methoxybenzyl derivatives .

- Hydrogen Bonding : The hydroxymethyl group in and hydroxyl-containing analogs (e.g., ) form robust hydrogen-bonding networks, influencing crystal packing and stability .

Research Findings and Trends

Recent studies emphasize substituent-driven optimization:

- Steric Effects : Bulky groups (e.g., 2-methoxybenzyl in ) improve selectivity for G-protein-coupled receptors.

- Catalytic Applications : Palladium-mediated reactions dominate functionalization of brominated analogs .

- Crystallography : Hydrogen-bonding patterns in hydroxymethyl derivatives align with Etter’s graph-set analysis, aiding polymorph prediction .

Biological Activity

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a significant compound in medicinal chemistry, primarily noted for its role as a protecting group in peptide synthesis and its potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group and a pyrrolidine ring, contributing to its unique reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of tert-butyl carbamate with pyrrolidine derivatives in solvents like dichloromethane.

The primary mechanism of action for this compound involves the release of the active amine upon deprotection of the tert-butyl group. This released amine can then interact with various biological targets, such as receptors or enzymes, to exert therapeutic effects. The compound's ability to serve as a prodrug highlights its significance in pharmacological applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

1. Enzyme Inhibition:

Studies have indicated that this compound can inhibit specific enzymes, which is crucial for understanding its role in metabolic pathways. For instance, it has shown potential in inhibiting human topoisomerase I, with an IC50 value comparable to established inhibitors like camptothecin .

2. Binding Affinity:

Interaction studies have revealed that this compound possesses a notable binding affinity for various biological targets. This property is essential for evaluating its therapeutic potential.

3. Anticancer Activity:

In vitro studies have suggested that compounds related to this compound exhibit significant growth inhibition against cancer cell lines. For example, derivatives have shown mean GI50 values lower than those of conventional anticancer drugs like fluorouracil .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| tert-Butyl carbamate | No pyrrolidine ring | Basic structure without specific reactivity |

| tert-Butyl N-methylcarbamate | Methyl group positioned differently | Different pharmacokinetics |

| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Enantiomeric form; different stereochemistry | Potentially different biological activity |

The presence of the pyrrolidine ring and specific stereochemistry in this compound imparts distinct reactivity and biological activity compared to these analogs .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Topoisomerase Inhibition

A study investigating the inhibition of human topoisomerase I by various carbamates found that this compound exhibited promising results, indicating its potential as an anticancer agent. The study highlighted that while the inhibition was modest, it could lead to further exploration in cancer therapeutics .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, this compound has been utilized effectively as a protecting group for amines. This application underscores its importance in organic synthesis and drug development processes.

Q & A

Q. How can the synthesis of tert-Butyl (1-methylpyrrolidin-3-yl)carbamate be optimized for improved yield and purity?

Methodological Answer:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify intermediates. Adjust reaction time and temperature based on real-time data.

- Purification: Employ recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures. For hygroscopic intermediates, use inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

- Yield Optimization: Conduct fractional distillation or vacuum drying to isolate the product. Verify purity via melting point analysis and NMR spectroscopy .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the carbamate and pyrrolidine moieties. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Coupling patterns in the pyrrolidine ring can resolve stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 229.1684 for C₁₁H₂₁N₂O₂).

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. What safety protocols are critical during laboratory handling and storage?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Electrostatic charge buildup should be mitigated via grounding .

- Storage: Store refrigerated (2–8°C) in airtight containers under nitrogen to prevent degradation. Avoid exposure to moisture or incompatible materials (e.g., strong acids/bases) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Methodological Answer:

- Refinement Tools: Use SHELXL for high-resolution refinement, particularly for resolving disorder in the tert-butyl group or pyrrolidine ring. Apply restraints for bond lengths/angles based on similar structures .

- Data Validation: Cross-validate with PLATON or Olex2 to check for missed symmetry (e.g., twinning) or hydrogen-bonding inconsistencies. Use the Rint value to assess data quality .

Q. How can supramolecular interactions in crystalline forms be systematically analyzed?

Methodological Answer:

- Graph-Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., D(2) or R₂²(8) patterns). For example, intermolecular N-H···O=C interactions between carbamate groups may drive crystal packing .

- Computational Tools: Use Mercury (CCDC) to visualize π-π stacking or van der Waals interactions. Compare with Cambridge Structural Database (CSD) entries for analogous carbamates .

Q. How can computational methods predict physicochemical properties and reactivity?

Methodological Answer:

- Quantum Mechanics: Perform DFT calculations (e.g., Gaussian or ORCA) to optimize geometry and calculate electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for derivatization .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability. Use COSMO-RS for partition coefficient (log P) estimation .

Q. How should researchers address gaps in environmental impact data (e.g., biodegradation)?

Methodological Answer:

- Experimental Testing: Follow OECD 301 guidelines for ready biodegradability testing. Use activated sludge or soil microcosms to measure half-life under aerobic/anaerobic conditions .

- In Silico Tools: Apply EPI Suite or TEST software to estimate bioaccumulation (BCF) and toxicity (LC50) based on structural fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.